molecular formula C13H12BrN3O2 B8610600 2-amino-5-bromo-N-(4-methoxyphenyl)nicotinamide

2-amino-5-bromo-N-(4-methoxyphenyl)nicotinamide

Katalognummer: B8610600
Molekulargewicht: 322.16 g/mol
InChI-Schlüssel: NTZSYPNVZSSBBV-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-amino-5-bromo-N-(4-methoxyphenyl)nicotinamide is a chemical compound with the molecular formula C13H12BrN3O2 It is a derivative of nicotinamide, featuring an amino group at the 2-position, a bromine atom at the 5-position, and a 4-methoxyphenyl group attached to the nitrogen atom of the nicotinamide ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-5-bromo-N-(4-methoxyphenyl)nicotinamide typically involves the following steps:

    Bromination: The starting material, nicotinamide, undergoes bromination at the 5-position using bromine or a brominating agent such as N-bromosuccinimide (NBS) in an appropriate solvent like acetic acid.

    Amination: The brominated intermediate is then subjected to amination, introducing an amino group at the 2-position. This can be achieved using ammonia or an amine source under suitable conditions.

    Coupling Reaction: The final step involves coupling the 4-methoxyphenyl group to the nitrogen atom of the nicotinamide ring. This can be done using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems may be employed to enhance efficiency and scalability.

Analyse Chemischer Reaktionen

Types of Reactions

2-amino-5-bromo-N-(4-methoxyphenyl)nicotinamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups.

    Substitution: The bromine atom at the 5-position can be substituted with other nucleophiles, such as thiols or amines, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Thiols or amines in the presence of a base like sodium hydroxide or potassium carbonate.

Major Products Formed

    Oxidation: Formation of oxides or hydroxylated derivatives.

    Reduction: Formation of reduced amides or amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Wissenschaftliche Forschungsanwendungen

2-amino-5-bromo-N-(4-methoxyphenyl)nicotinamide has several scientific research applications:

    Chemistry: Used as an intermediate in organic synthesis and as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific diseases.

    Industry: Utilized in the production of specialty chemicals and as a reagent in chemical analysis.

Wirkmechanismus

The mechanism of action of 2-amino-5-bromo-N-(4-methoxyphenyl)nicotinamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 2-amino-5-bromo-N-methoxy-N-methylbenzamide
  • 2-amino-5-bromo-4-methoxybenzamide
  • 2-amino-5-bromo-N,3-dimethylbenzamide

Uniqueness

2-amino-5-bromo-N-(4-methoxyphenyl)nicotinamide is unique due to its specific substitution pattern and the presence of the 4-methoxyphenyl group. This structural feature imparts distinct chemical and biological properties, differentiating it from other similar compounds.

Eigenschaften

Molekularformel

C13H12BrN3O2

Molekulargewicht

322.16 g/mol

IUPAC-Name

2-amino-5-bromo-N-(4-methoxyphenyl)pyridine-3-carboxamide

InChI

InChI=1S/C13H12BrN3O2/c1-19-10-4-2-9(3-5-10)17-13(18)11-6-8(14)7-16-12(11)15/h2-7H,1H3,(H2,15,16)(H,17,18)

InChI-Schlüssel

NTZSYPNVZSSBBV-UHFFFAOYSA-N

Kanonische SMILES

COC1=CC=C(C=C1)NC(=O)C2=C(N=CC(=C2)Br)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.